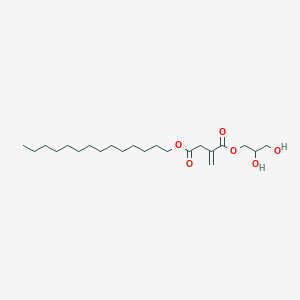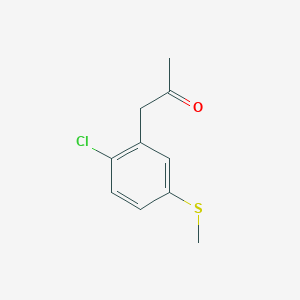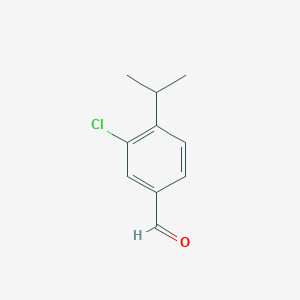
3-Chloro-4-isopropylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-isopropylbenzaldehyde: is an organic compound with the molecular formula C10H11ClO . It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the third position and an isopropyl group at the fourth position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-isopropylbenzaldehyde can be achieved through several methods. One common method involves the Friedel-Crafts acylation of 3-chloro-4-isopropylbenzene with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, catalyst concentration, and reaction time.
化学反応の分析
Types of Reactions: 3-Chloro-4-isopropylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: 3-Chloro-4-isopropylbenzoic acid.
Reduction: 3-Chloro-4-isopropylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学的研究の応用
3-Chloro-4-isopropylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and fragrances.
作用機序
The mechanism of action of 3-Chloro-4-isopropylbenzaldehyde involves its reactivity as an aldehyde. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. The presence of the chlorine and isopropyl groups can influence the reactivity and selectivity of these reactions.
類似化合物との比較
- 4-Chloro-3-isopropylbenzaldehyde
- 3-Chloro-4-methylbenzaldehyde
- 4-Chloro-3-methylbenzaldehyde
Comparison: 3-Chloro-4-isopropylbenzaldehyde is unique due to the specific positioning of the chlorine and isopropyl groups on the benzene ring. This unique substitution pattern can influence its chemical reactivity and the types of reactions it undergoes compared to other similar compounds. For example, the steric hindrance provided by the isopropyl group can affect the rate and outcome of nucleophilic substitution reactions.
特性
CAS番号 |
40891-34-7 |
|---|---|
分子式 |
C10H11ClO |
分子量 |
182.64 g/mol |
IUPAC名 |
3-chloro-4-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C10H11ClO/c1-7(2)9-4-3-8(6-12)5-10(9)11/h3-7H,1-2H3 |
InChIキー |
SPLVTKZORDUZBY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=C(C=C1)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


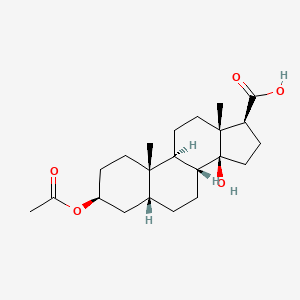
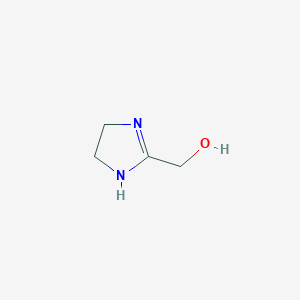

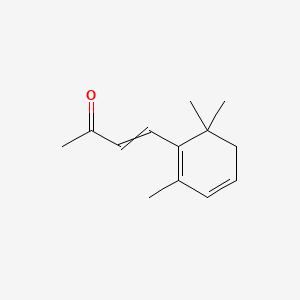

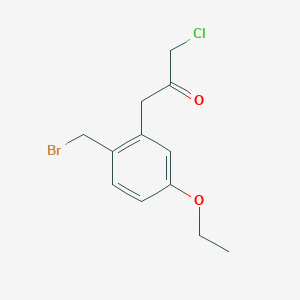
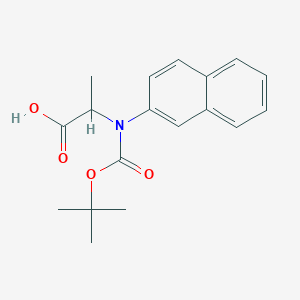
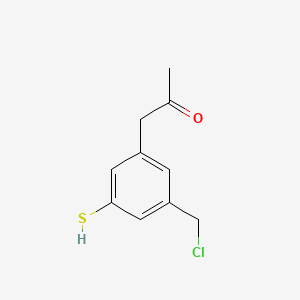
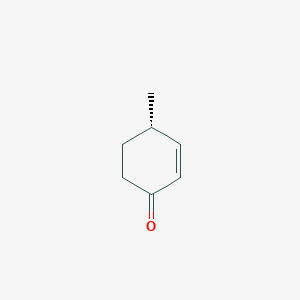
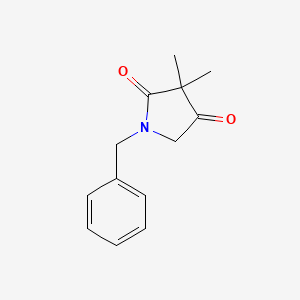
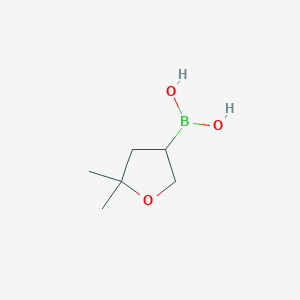
![(2E)-2-[[4-[3,5-bis[4-[(Z)-(5-methyl-1H-pyrrol-2-yl)-(5-methylpyrrol-2-ylidene)methyl]phenyl]phenyl]phenyl]-(5-methyl-1H-pyrrol-2-yl)methylidene]-5-methylpyrrole](/img/structure/B14073868.png)
